molecular formula C7H5BCl2F3K B7892832 Potassium [(2,4-dichlorophenyl)methyl]trifluoroboranuide

Potassium [(2,4-dichlorophenyl)methyl]trifluoroboranuide

Cat. No.: B7892832
M. Wt: 266.92 g/mol
InChI Key: RFIWYMYPAYZBBU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium [(2,4-dichlorophenyl)methyl]trifluoroboranuide typically involves the reaction of 2,4-dichlorobenzyl bromide with potassium trifluoroborate. The reaction is carried out in the presence of a palladium catalyst under mild conditions. The general reaction scheme is as follows :

    Starting Materials: 2,4-dichlorobenzyl bromide and potassium trifluoroborate.

    Catalyst: Palladium-based catalyst.

    Solvent: Commonly used solvents include tetrahydrofuran (THF) or dimethylformamide (DMF).

    Reaction Conditions: The reaction is typically conducted at room temperature or slightly elevated temperatures.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

Potassium [(2,4-dichlorophenyl)methyl]trifluoroboranuide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Reagents: Palladium catalysts, bases such as potassium carbonate or sodium hydroxide, and solvents like THF or DMF.

    Conditions: Mild temperatures (room temperature to 50°C) and inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Major Products

The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

Potassium [(2,4-dichlorophenyl)methyl]trifluoroboranuide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of potassium [(2,4-dichlorophenyl)methyl]trifluoroboranuide in Suzuki–Miyaura cross-coupling involves several key steps :

    Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.

    Transmetalation: The organotrifluoroborate transfers its organic group to the palladium complex.

    Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl product and regenerating the palladium catalyst.

Properties

IUPAC Name

potassium;(2,4-dichlorophenyl)methyl-trifluoroboranuide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BCl2F3.K/c9-6-2-1-5(7(10)3-6)4-8(11,12)13;/h1-3H,4H2;/q-1;+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFIWYMYPAYZBBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](CC1=C(C=C(C=C1)Cl)Cl)(F)(F)F.[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BCl2F3K
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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